molecular formula C9H13FN2O4S2 B2749510 3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride CAS No. 1795356-45-4

3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride

Cat. No. B2749510
CAS RN: 1795356-45-4
M. Wt: 296.33
InChI Key: SBMHDSGAKMCDLU-UHFFFAOYSA-N
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Description

3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride is an organic compound with the molecular formula C9H13FN2O4S2 and a molecular weight of 296.33. It is a derivative of sulfamoyl fluorides, which are organic compounds having the chemical formula F−SO2−N(−R1)−R2 .


Synthesis Analysis

Sulfamoyl fluorides can be synthesized by treating secondary amines with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF). Cyclic secondary amines work as well, provided they are not aromatic . Sulfamoyl fluorides can also be made from sulfamoyl chlorides, by reacting with a substance that can supply the fluoride ion, such as NaF, KF, HF, or SbF3 . Sulfonamides can undergo a Hofmann rearrangement when treated with a difluoro-λ3-bromane to yield a singly substituted N-sulfamoyl fluoride .


Molecular Structure Analysis

The molecular structure of 3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride is defined by its molecular formula, C9H13FN2O4S2. Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving 3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride were not found, sulfamoyl fluorides in general are known to undergo various reactions. For instance, they can undergo a Hofmann rearrangement when treated with a difluoro-λ3-bromane .

Future Directions

Research into electrophilic species featuring a sulfur–fluorine bond, such as sulfonyl fluorides, has been invigorated by the advent of sulfur(VI) fluoride exchange (SuFEx) processes. These processes have diverse applications and have received considerable attention from the communities of synthetic chemistry and medicinal chemistry . This suggests that there is potential for future research and development involving 3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride and similar compounds.

properties

IUPAC Name

3-[(5-methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O4S2/c1-8-3-4-9(11-7-8)12-18(15,16)6-2-5-17(10,13)14/h3-4,7H,2,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMHDSGAKMCDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)CCCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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